molecular formula C18H18ClNO4S B2447897 N-(1-(benzofuran-2-yl)propan-2-yl)-3-chloro-4-methoxybenzenesulfonamide CAS No. 2034305-40-1

N-(1-(benzofuran-2-yl)propan-2-yl)-3-chloro-4-methoxybenzenesulfonamide

Cat. No.: B2447897
CAS No.: 2034305-40-1
M. Wt: 379.86
InChI Key: KQNLUNQAJHYTJW-UHFFFAOYSA-N
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Description

N-(1-(benzofuran-2-yl)propan-2-yl)-3-chloro-4-methoxybenzenesulfonamide is a complex organic compound that features a benzofuran ring, a propyl chain, a chlorinated methoxybenzene, and a sulfonamide group.

Properties

IUPAC Name

N-[1-(1-benzofuran-2-yl)propan-2-yl]-3-chloro-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO4S/c1-12(9-14-10-13-5-3-4-6-17(13)24-14)20-25(21,22)15-7-8-18(23-2)16(19)11-15/h3-8,10-12,20H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQNLUNQAJHYTJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=CC=CC=C2O1)NS(=O)(=O)C3=CC(=C(C=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(benzofuran-2-yl)propan-2-yl)-3-chloro-4-methoxybenzenesulfonamide typically involves multiple steps, starting with the construction of the benzofuran ring. One common method involves the cyclization of 2-hydroxybenzaldehyde derivatives with appropriate alkynes or alkenes under acidic or basic conditions . The propyl chain can be introduced via Friedel-Crafts alkylation, and the sulfonamide group is typically added through sulfonylation reactions using sulfonyl chlorides .

Industrial Production Methods

Industrial production of such compounds often employs continuous flow chemistry techniques to enhance reaction efficiency and yield. Catalysts such as palladium or copper may be used to facilitate the cyclization and coupling reactions .

Chemical Reactions Analysis

Types of Reactions

N-(1-(benzofuran-2-yl)propan-2-yl)-3-chloro-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzofuran derivatives, amines, and sulfonamides .

Scientific Research Applications

N-(1-(benzofuran-2-yl)propan-2-yl)-3-chloro-4-methoxybenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-(benzofuran-2-yl)propan-2-yl)-3-chloro-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The benzofuran ring can intercalate with DNA, disrupting replication and transcription processes. The sulfonamide group can inhibit enzymes involved in folate synthesis, leading to cell growth inhibition .

Comparison with Similar Compounds

Similar Compounds

Biological Activity

N-(1-(benzofuran-2-yl)propan-2-yl)-3-chloro-4-methoxybenzenesulfonamide is a synthetic compound that integrates a benzofuran moiety with a sulfonamide group, known for its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C18H18ClNO4S\text{C}_{18}\text{H}_{18}\text{Cl}\text{N}\text{O}_{4}\text{S}

Key Features :

  • Benzofuran Ring : Imparts significant biological activity.
  • Chloro and Methoxy Substituents : Enhance pharmacological properties.
  • Sulfonamide Group : Known for various therapeutic applications.

Biological Activity Overview

Research indicates that benzofuran derivatives exhibit a wide range of biological activities, particularly in anticancer therapy. The specific compound under discussion has shown potential in inhibiting cancer cell proliferation through various mechanisms.

Anticancer Activity

  • Mechanism of Action :
    • The compound targets critical pathways involved in cancer cell survival and proliferation, including the inhibition of the AKT signaling pathway, which is crucial for cell growth and survival .
    • It has been noted to induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins.
  • In Vitro Studies :
    • In studies involving lung adenocarcinoma cells (A549), the compound demonstrated significant cytotoxicity with an IC50 value indicating effective inhibition of cell growth .
    • Further assays revealed that structural modifications, such as halogen substitutions on the benzofuran ring, enhanced cytotoxic properties .
  • In Vivo Studies :
    • Animal models have shown that treatment with this compound resulted in reduced tumor growth without significant toxicity to normal tissues .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to specific structural features:

Substituent Position Effect on Activity
ChloroParaEnhances hydrophobic interactions
MethoxyMetaImproves solubility and bioavailability
Benzofuran moiety-Essential for anticancer activity

Studies have indicated that the presence of electron-donating groups like methoxy at specific positions significantly increases the binding affinity to target proteins involved in cancer progression .

Case Studies

  • Case Study 1: Lung Cancer :
    • A study evaluated the compound's efficacy against A549 cells, demonstrating a marked reduction in cell viability and induction of apoptosis through caspase activation pathways .
  • Case Study 2: Breast Cancer :
    • Another investigation focused on breast cancer cell lines, where the compound exhibited strong antiproliferative effects, correlating with increased expression of apoptotic markers .

Q & A

Basic Questions

Q. What are the key synthetic routes for preparing N-(1-(benzofuran-2-yl)propan-2-yl)-3-chloro-4-methoxybenzenesulfonamide?

  • Methodology : The synthesis typically involves multi-step reactions, starting with the functionalization of the benzofuran core. A common approach includes:

Benzofuran synthesis : Cyclization of substituted phenols with propargyl alcohols under acidic conditions .

Sulfonamide coupling : Reacting the benzofuran derivative with 3-chloro-4-methoxybenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonamide bond .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is used to isolate the product .

  • Critical parameters : Temperature control (<50°C) during sulfonylation prevents decomposition of reactive intermediates .

Q. How is the compound characterized to confirm its structural integrity?

  • Analytical techniques :

  • NMR spectroscopy : 1^1H and 13^13C NMR verify substituent positions (e.g., methoxy at C4, chloro at C3) and benzofuran connectivity .
  • Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+^+ at m/z 394.07) .
  • X-ray crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in the sulfonamide coupling step?

  • Experimental design :

  • Solvent selection : Dichloromethane or THF minimizes side reactions compared to polar aprotic solvents .
  • Catalyst screening : Use of DMAP (4-dimethylaminopyridine) enhances nucleophilicity of the amine intermediate .
  • Kinetic studies : Monitoring reaction progress via TLC or in-situ IR identifies optimal reaction time (typically 6–8 hours) .
    • Data-driven optimization : A factorial design (e.g., varying temperature, solvent, and base) can identify interactions affecting yield .

Q. What strategies address contradictions in biological activity data for sulfonamide derivatives?

  • Case study : If a derivative shows unexpected low antimicrobial activity despite structural similarity to active analogs:

Structural analysis : Compare crystallographic data (e.g., torsion angles in the sulfonamide group) to assess conformational flexibility .

Solubility testing : Poor aqueous solubility may limit bioavailability; logP measurements clarify hydrophobicity .

Target binding assays : Surface plasmon resonance (SPR) quantifies affinity for putative targets (e.g., bacterial dihydropteroate synthase) .

  • Resolution : Modify the methoxy or chloro substituents to balance lipophilicity and electronic effects .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodology :

Molecular docking : Use AutoDock Vina to simulate binding to enzymes (e.g., carbonic anhydrase IX), focusing on sulfonamide-Zn2+^{2+} coordination .

MD simulations : GROMACS evaluates stability of ligand-protein complexes over 100-ns trajectories .

QSAR models : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity to guide analog design .

  • Validation : Compare predicted binding energies with experimental IC50_{50} values from enzyme assays .

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